5-[1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide
Description
This compound is a quinazolinone derivative featuring a 1,3-benzodioxole moiety and a pentanamide side chain. Its synthesis likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBT) to form the carbamoyl linkage, analogous to methods used for pyrazole and thiazolidinone carboxamides . Structural characterization would employ NMR and LCMS for verifying the tetrahydroquinazolinone core and substituents, as demonstrated in studies of related compounds like veronicoside and catalposide . The benzodioxolyl group may enhance lipophilicity and metabolic stability, while the propylpentanamide chain could influence solubility and target binding .
Properties
IUPAC Name |
5-[1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-2-12-27-23(31)9-5-6-13-29-25(33)19-7-3-4-8-20(19)30(26(29)34)16-24(32)28-15-18-10-11-21-22(14-18)36-17-35-21/h3-4,7-8,10-11,14H,2,5-6,9,12-13,15-17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEYPRMIUNRONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of AKOS004948915 are the Inhibitor of Apoptosis Proteins (IAPs) . IAPs are key negative regulators of programmed cell death, and their overexpression in most cancer types contributes to tumor cell survival and resistance to cancer therapy.
Mode of Action
AKOS004948915 acts as an antagonist of IAPs , facilitating cell death via both the intrinsic and extrinsic apoptosis pathways by interfering with X-linked IAP (XIAP) and cellular IAP1 and 2 (cIAP1/2). This interference enhances the killing of cancer cells.
Comparison with Similar Compounds
Key Findings and Implications
- Synthetic Challenges: Carbodiimide-mediated coupling requires precise stoichiometry to avoid byproducts, as noted in pyrazole carboxamide syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
